Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzamido group at position 5 and a thioether-linked ethyl acetate moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBWKBHRQKFYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzamido Group: The 4-chlorobenzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Thioester Formation: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the ethyl thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the ester group, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: NaOMe, NaOEt, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Overview
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been primarily studied for its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including SKOV-3 (ovarian cancer) and HL-60 (human promyelocytic leukemia). The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Case Studies
- Cytotoxicity Against SKOV-3 Cells :
-
Comparative Analysis with Other Derivatives :
- In a series of synthesized compounds based on the thiadiazole core, derivatives like Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibited varying cytotoxicity levels. Compounds with different substituents on the benzamide moiety were tested against SKOV-3 and HL-60 cells, showing that structural modifications significantly influence biological activity .
Antimicrobial Potential
While the primary focus has been on its anticancer properties, there is emerging interest in exploring the antimicrobial applications of this compound. Compounds within the thiadiazole class are known for their antimicrobial activities against a range of pathogens.
Future Research Directions
Further investigations are warranted to assess:
- Antimicrobial Efficacy : Studies should focus on the compound's effectiveness against various bacteria and fungi.
- Synergistic Effects : Exploring potential combinations with existing antimicrobial agents could enhance therapeutic outcomes.
Summary Table of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potent cytotoxicity against SKOV-3 cells (IC50 = 19.5 μM), induces apoptosis |
| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Structure | Moderate cytotoxicity against multiple tumor cell lines |
| Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Structure | Variable cytotoxicity based on substituents |
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, it may affect pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural features, physicochemical properties, and bioactivities of Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate with its structural analogs.
Structural and Physicochemical Comparisons
Key structural variations among analogs include substitutions at the 5-position (benzamido groups) and 2-position (thioether-linked alkyl/aryl groups). These modifications significantly impact physical properties and bioactivity:
Key Observations:
- Substituent Position Effects : The 4-chlorobenzamido group in the target compound differs from the 3-chloro analog (4l ), which exhibits a higher melting point (178–180°C vs. 138–140°C for 5j ), suggesting stronger intermolecular interactions due to steric or electronic factors .
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy substituent in compound 44 () may reduce cytotoxicity compared to the 4-chloro group, as methoxy is electron-donating and could diminish electrophilic interactions with biological targets .
Anticancer Potential
- In contrast, structurally similar derivatives (e.g., 45 in ) showed low cytotoxicity (<10%), highlighting the critical role of substituents in bioactivity .
Antifungal Activity
- Thiadiazole derivatives with cyclohexylamino or phenoxy groups () demonstrated inhibitory effects on Candida species by targeting ergosterol biosynthesis .
Biological Activity
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a five-membered thiadiazole ring with two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties. The presence of the chlorobenzamido group enhances its biological activity, making it a subject of interest in pharmacology.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃O₃S₂ |
| CAS Number | 392318-11-5 |
| Molecular Weight | 357.83 g/mol |
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:
- SKOV-3 (ovarian cancer) : IC50 value of approximately 19.5 μM, indicating potent activity.
- HL-60 (acute promyelocytic leukemia) : Notable cytotoxicity observed.
- MOLT-4 (T-cell leukemia) : Limited activity due to rapid hydrolysis of the compound.
The mechanism of action primarily involves the induction of apoptosis in cancer cells, characterized by cell proliferation inhibition and apoptotic cell death .
The biological activity of this compound is linked to its interaction with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Preliminary docking studies suggest that it may inhibit or activate enzymes and receptors critical for these pathways .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a chlorinated benzoyl chloride derivative under basic conditions.
- Introduction of the Chlorobenzamido Group : Amide coupling using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
- Formation of Ethyl Thioester : Reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate .
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of thiadiazole derivatives similar to this compound:
Q & A
Q. What are the standard synthetic routes for Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
The compound is typically synthesized via a two-step procedure:
Intermediate formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with 4-chlorobenzoyl chloride to introduce the 4-chlorobenzamido group.
Alkylation : Treating the intermediate with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) under reflux conditions in ethanol or aqueous media .
Key optimization : Adjusting reaction time, solvent polarity (e.g., ethanol vs. ethyl acetate), and stoichiometry improves yields. Purity is confirmed via TLC and recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm the thiadiazole backbone, ethyl ester group, and 4-chlorobenzamido substituent. Key signals include δ ~4.2 ppm (quartet for CH2 in ethyl ester) and aromatic protons at δ ~7.5–8.0 ppm .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~397 for C14H13ClN4O3S2) .
Q. What preliminary biological screening assays are recommended for this compound?
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., SKOV-3, MCF-7, A549) to determine IC50 values .
- Apoptosis detection : Acridine orange/ethidium bromide staining to assess morphological changes in treated cells .
- Solubility testing : Use of DMSO or PEG-400 for in vitro studies; sodium salt derivatives (e.g., sodium 2-((…thio)acetate) may enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Replace the 4-chlorobenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on cytotoxicity .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to study bioavailability and target interactions .
- Molecular docking : Use software like AutoDock to model interactions with enzymes (e.g., cyclin-dependent kinases) and validate via mutagenesis studies .
Q. How to resolve contradictions in cytotoxic activity data across studies?
Q. What methodologies are effective for studying the compound’s mechanism of action?
- Western blotting : Quantify apoptosis-related proteins (e.g., Bcl-2, Bax, caspase-3) in treated cells .
- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) using propidium iodide staining .
- Free energy perturbation (FEP) simulations : Predict binding affinity changes upon structural modifications, particularly for CNS targets (e.g., NMDA receptors) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Analytical methods :
- Process optimization : Control oxidant concentration (e.g., NaOCl) and reaction temperature to minimize side reactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
